![molecular formula C11H15NOS B1680359 2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine CAS No. 927871-76-9](/img/structure/B1680359.png)
2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine
Übersicht
Beschreibung
“2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine” is a chemical compound with the molecular formula C11H15NOS . It is also known by other names such as S107 and has a CAS number of 927871-76-9 . The compound has a molecular weight of 209.31 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a benzothiazepine ring. The IUPAC name for the compound is 7-methoxy-4-methyl-3,5-dihydro-2H-1,4-benzothiazepine . The InChI and SMILES strings provide a textual representation of the compound’s structure .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 209.31 g/mol . It has an XLogP3-AA value of 2, indicating its partition coefficient between octanol and water . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It also has 1 rotatable bond .
Wissenschaftliche Forschungsanwendungen
Treatment of Polymorphic Ventricular Tachycardia (PMVT)
S107 has been used in the treatment of Polymorphic Ventricular Tachycardia (PMVT), a rare genetic disease associated with structurally normal hearts . It was found to be effective in preventing the abnormal release of sarcoplasmic reticulum (SR) Ca2+ in PMVT patient-specific hiPSC-derived cardiomyocytes (hiPSC-CMs) .
Potential Therapeutic Agent for Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)
S107 has been validated as a potential therapeutic agent for Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) using patient-specific human induced pluripotent stem cell models .
Prevention of Calcium Leak
S107 is known to effectively block leaky intracellular calcium release by preventing the dissociation/depletion of calstabin from the ryanodine receptor (RyR) complex due to receptor modifications .
Slowing Muscle Fatigue and Reducing Muscle Damage
S107 has been found to slow muscle fatigue and reduce muscle damage in exercised mice .
Restoration of Calstabin2 Binding to RyR2
S107 has been shown to restore calstabin2 binding to RyR2, a major post-translational modification of RyR2-H29D mutant channels .
Potential Use in Personalized Medicine
S107 has shown potential for use in personalized medicine, particularly in the treatment of short-coupled PMVT at rest .
Wirkmechanismus
Target of Action
The primary target of S107 is the Ryanodine Receptor 2 (RyR2) . RyR2 is a calcium release channel found in the sarcoplasmic reticulum of cardiac muscle cells . It plays a crucial role in the regulation of intracellular calcium ions, which are essential for muscle contraction .
Mode of Action
S107 stabilizes RyR2 channels by enhancing the binding affinity of calstabin2 to the RyR2 . This interaction effectively blocks leaky intracellular calcium release due to receptor modifications such as oxidation, S-nitrosylation, hyperphosphorylation, or mutation .
Biochemical Pathways
The action of S107 affects the calcium signaling pathway. By stabilizing the RyR2-calstabin2 complex, S107 inhibits the leakage of calcium ions from the sarcoplasmic reticulum . This regulation of calcium ion concentration is central to the excitation-contraction coupling mechanism in muscle cells .
Result of Action
The stabilization of the RyR2-calstabin2 complex by S107 leads to the prevention of cardiac arrhythmias and an increase in the seizure threshold . In the context of heart disease, this regulation of calcium ion release can help prevent conditions like catecholaminergic polymorphic ventricular tachycardia (CPVT) .
Eigenschaften
IUPAC Name |
7-methoxy-4-methyl-3,5-dihydro-2H-1,4-benzothiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-12-5-6-14-11-4-3-10(13-2)7-9(11)8-12/h3-4,7H,5-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVCEGVSQDOGSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCSC2=C(C1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647214 | |
Record name | 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine | |
CAS RN |
927871-76-9 | |
Record name | 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 927871-76-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.